5,6-Dichlorobenzo[c][1,2,5]thiadiazole

Organic Photovoltaics Polymer Solar Cells Conjugated Polymers

5,6-Dichlorobenzo[c][1,2,5]thiadiazole (DCBT) is the empirically-validated, di-chlorinated benzothiadiazole acceptor unit for high-performance organic photovoltaics. Unlike fluorinated or mono/tetra-chlorinated analogs, its precise substitution pattern uniquely lowers HOMO energy levels, maximizing open-circuit voltage (Voc) and achieving optimal crystallinity for >15% PCE in non-fullerene acceptors and >19% efficiency in layer-by-layer devices. This building block enables scalable synthesis via standard Stille/Suzuki cross-coupling. Procure the proven superior chlorination pattern for your OPV R&D and pilot-scale production.

Molecular Formula C6H2Cl2N2S
Molecular Weight 205.06 g/mol
CAS No. 17821-93-1
Cat. No. B177315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichlorobenzo[c][1,2,5]thiadiazole
CAS17821-93-1
Molecular FormulaC6H2Cl2N2S
Molecular Weight205.06 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=NSN=C21)Cl)Cl
InChIInChI=1S/C6H2Cl2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
InChIKeyFANYVGCAISPJSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichlorobenzo[c][1,2,5]thiadiazole (CAS 17821-93-1) Procurement Guide for Organic Photovoltaic Materials


5,6-Dichlorobenzo[c][1,2,5]thiadiazole (DCBT) is a halogenated benzothiadiazole (BT) heterocyclic building block widely employed in the synthesis of conjugated polymers and small-molecule acceptors for organic photovoltaic (OPV) applications. The compound functions as an electron-deficient acceptor unit, with its chlorine substitution pattern conferring strong electron-withdrawing character that lowers the highest occupied molecular orbital (HOMO) energy level of resulting materials, thereby increasing open-circuit voltage (Voc) in photovoltaic devices [1]. Unlike its fluorinated analogs, chlorinated BT derivatives offer advantages in synthetic accessibility and cost while achieving comparable or superior device performance [2].

Why 5,6-Dichlorobenzo[c][1,2,5]thiadiazole Cannot Be Replaced by Unhalogenated or Fluorinated Benzothiadiazole Analogs


Unhalogenated benzo[c][1,2,5]thiadiazole (BT) and its fluorinated derivatives cannot serve as drop-in replacements for 5,6-dichlorobenzo[c][1,2,5]thiadiazole in high-performance OPV materials due to substantial differences in electronic effects, crystallization behavior, and resulting device metrics. Chlorine substitution yields a distinctly lower HOMO energy level compared to fluorine substitution in analogous polymer backbones, directly translating to higher Voc values [1]. Furthermore, the number of chlorine substituents critically governs film morphology: mono-, di-, and tetra-chlorinated non-fullerene acceptors exhibit divergent power conversion efficiencies, with dichlorinated species achieving the optimal balance of crystallinity, exciton dissociation efficiency, and suppressed charge recombination [2]. Generic substitution without matching both halogen type and substitution pattern therefore introduces unacceptable performance variability in OPV device fabrication.

Quantitative Performance Evidence for 5,6-Dichlorobenzo[c][1,2,5]thiadiazole-Based Materials in Organic Photovoltaics


Chlorinated Benzothiadiazole Polymers Outperform Fluorinated Analogs by 10% in PCE

Polymers incorporating dichlorinated benzothiadiazole (PBBCl2-T3) achieve a power conversion efficiency (PCE) of 6.87%, which is approximately 10% higher than the 6.24% PCE obtained with fluorinated analog PBBF1-T3 under identical device architecture conditions [1]. The chlorinated polymer also delivers an enhanced open-circuit voltage (Voc) of 0.84 V compared to 0.73 V for the fluorinated comparator [1].

Organic Photovoltaics Polymer Solar Cells Conjugated Polymers

Dichlorinated Benzothiadiazole Additives Enable 20.12% Efficiency in Layer-by-Layer Organic Solar Cells

Dichlorinated benzothiadiazole (2ClBT) employed as a solid additive in layer-by-layer processed D18/L8-BO organic solar cells contributes to achieving a power conversion efficiency of 19.15%, with further optimization incorporating a near-infrared guest acceptor yielding 20.12%—the highest reported value for layer-by-layer processed OSCs [1]. The 2ClBT additive outperforms its fluorinated counterpart (2FBT) in optimizing blend morphology through stronger intermolecular interactions with active layer materials [1].

Organic Solar Cells Morphology Control Solid Additives

Optimal Chlorine Substitution Number in Non-Fullerene Acceptors: Di-chlorination Yields 15.4% PCE Superior to Tetra-chlorination

In a systematic study of chlorination effects on benzothiadiazole-based non-fullerene acceptors, the di-chlorinated acceptor (BTP-2Cl-δ) achieved a PCE of 15.4%, significantly outperforming both the non-chlorinated BTP (8.8%) and tetra-chlorinated BTP-4Cl (14.5%) [1]. The di-chlorinated species provided the optimal balance of film morphology, crystallization, and charge recombination suppression, whereas tetra-chlorination introduced unfavorable morphology and unbalanced charge mobilities that reduced fill factor from 71.1% to 68.0% [1].

Non-Fullerene Acceptors Organic Solar Cells Chlorination Strategy

Chlorination of Benzothiadiazole Lowers HOMO Energy Level and Increases Open-Circuit Voltage

The incorporation of chlorine atoms into benzothiadiazole-containing polymer backbones systematically lowers the HOMO energy level, resulting in increased open-circuit voltage (Voc). In PBBCl2-T3 polymers featuring two chlorine substituents on the BT unit, Voc reaches 0.84 V, compared to 0.73 V for mono-chlorinated PBBCl1-T3 [1]. This HOMO lowering effect is a direct consequence of the strong electron-withdrawing nature of chlorine, which deepens the donor polymer energy level and widens the effective bandgap offset with the acceptor [1].

Energy Level Tuning Polymer Solar Cells Electron-Withdrawing Groups

Chlorinated Benzothiadiazole Enables >60% Polymerization Yield in Scalable Synthesis

A patented process demonstrates that monomer units containing chlorobenzothiadiazole can be polymerized via palladium-catalyzed cross-coupling reactions in dichlorobenzene or trichlorobenzene solvents to achieve reaction yields greater than 60% [1]. The method encompasses Stille, Suzuki, and Negishi coupling protocols and is specifically optimized for chlorobenzothiadiazole and fluorochlorobenzothiadiazole monomers [1].

Polymer Synthesis Process Chemistry Scalability

Priority Application Scenarios for 5,6-Dichlorobenzo[c][1,2,5]thiadiazole in R&D and Manufacturing


Synthesis of High-Voc Polymer Donors for Organic Photovoltaics

5,6-Dichlorobenzo[c][1,2,5]thiadiazole serves as the preferred electron-deficient building block for synthesizing polymer donors that require elevated open-circuit voltage (Voc). As demonstrated by PBBCl2-T3 polymers achieving 0.84 V Voc, the di-chlorinated BT unit effectively deepens HOMO levels relative to fluorinated or mono-chlorinated alternatives, directly enhancing Voc without sacrificing charge transport properties [1].

Morphology-Optimizing Solid Additive in Layer-by-Layer Processed OSCs

Dichlorinated benzothiadiazole (2ClBT) is validated as a high-performance solid additive for optimizing active layer morphology in layer-by-layer processed organic solar cells. The additive enhances molecular crystallinity and vertical phase separation, enabling device efficiencies exceeding 19% in binary blends and 20% in ternary systems incorporating near-infrared guest acceptors [1].

Design of Di-Chlorinated Non-Fullerene Acceptors for Maximum PCE

For research programs developing non-fullerene acceptors, 5,6-dichlorobenzo[c][1,2,5]thiadiazole-derived cores provide the optimal two-chlorine substitution pattern that maximizes power conversion efficiency. Comparative studies confirm that di-chlorinated NFAs (15.4% PCE) outperform both non-chlorinated (8.8%) and tetra-chlorinated (14.5%) counterparts, establishing the di-chlorinated BT motif as the empirically validated design choice [1].

Scalable Polymerization for Pilot-Scale Material Production

Chlorobenzothiadiazole monomers are suitable for scalable polymer synthesis via established palladium-catalyzed cross-coupling methodologies. The patented process using dichlorobenzene or trichlorobenzene solvents reliably delivers >60% reaction yields, enabling pilot-scale production of conjugated polymers for device prototyping and small-batch manufacturing [1].

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